molecular formula C24H21FN2O5S B2409361 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1210941-73-3

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2409361
CAS No.: 1210941-73-3
M. Wt: 468.5
InChI Key: JGWWIRIBINVAEC-UHFFFAOYSA-N
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Description

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C24H21FN2O5S and its molecular weight is 468.5. The purity is usually 95%.
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Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O5S/c25-17-8-11-19(12-9-17)33(29,30)27-13-3-4-16-7-10-18(14-20(16)27)26-24(28)23-15-31-21-5-1-2-6-22(21)32-23/h1-2,5-12,14,23H,3-4,13,15H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWWIRIBINVAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3)N(C1)S(=O)(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C21H19FN2O4S2

The structure features a tetrahydroquinoline moiety and a benzo[d][1,4]dioxine unit, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl) have demonstrated effectiveness against various bacterial strains. In vitro assays reveal that these compounds can inhibit bacterial growth by disrupting cellular processes.

Anti-inflammatory Effects

Research has shown that the compound may possess anti-inflammatory properties. A study involving selective phosphodiesterase (PDE) inhibitors highlighted that similar tetrahydroquinoline derivatives could reduce inflammatory responses in animal models. The mechanism involves the modulation of cAMP levels, which plays a crucial role in inflammatory pathways .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound in treating autoimmune diseases. One notable study reported that tetrahydroquinoline derivatives could effectively modulate Th17 cell responses in mouse models of rheumatoid arthritis. The results indicated a significant reduction in disease severity when administered at optimized doses .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have demonstrated that the compound exhibits favorable bioavailability. For example, a related compound showed an oral bioavailability of approximately 48% in mice and 32% in rats . This suggests that N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl) could be a viable candidate for further development as an oral therapeutic agent.

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibits growth of bacterial strains
Anti-inflammatoryReduces inflammation in vivo
Autoimmune modulationDecreases severity in rheumatoid arthritis models

Scientific Research Applications

Cancer Treatment

Research indicates that compounds similar to N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can inhibit key signaling pathways involved in cancer progression. Specifically:

  • PI3K/mTOR Inhibition : This compound may act as an inhibitor of the PI3K/mTOR pathway, which is crucial in regulating cell growth and proliferation. Inhibitors of this pathway have been shown to be effective against various types of cancers .
Target Pathway Effect Potential Cancer Types
PI3K/mTORInhibition of signalingBreast cancer, prostate cancer

Neurological Disorders

The compound may also have implications in treating neurological disorders. Research suggests that related compounds can modulate dopaminergic signaling pathways and may be beneficial in conditions such as:

  • Schizophrenia : By targeting specific neurotransmitter systems, these compounds could help alleviate symptoms associated with schizophrenia and other psychotic disorders .
Disorder Mechanism of Action Potential Benefits
SchizophreniaModulation of dopaminergic pathwaysSymptom relief

Metabolic Disorders

The compound's structural features suggest potential applications in metabolic disorders. Similar compounds have been investigated for their ability to regulate metabolic processes and treat conditions such as obesity and diabetes .

Case Study 1: Cancer Cell Lines

In a study examining the effects of PI3K inhibitors on various cancer cell lines:

  • The compound demonstrated significant cytotoxicity against breast cancer cell lines when tested in vitro.
  • The study highlighted its potential as a therapeutic agent in combination with existing chemotherapy regimens.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of related compounds on animal models of neurodegeneration:

  • Results indicated that administration improved cognitive function and reduced markers of neuroinflammation.
  • This suggests a promising avenue for developing treatments for Alzheimer’s disease and other neurodegenerative disorders.

Q & A

Q. What are common pitfalls in interpreting crystallography data for sulfonamide-containing compounds?

  • Answer :
  • Disorder in Sulfonyl Groups : Use anisotropic refinement and occupancy adjustment for flexible -SO₂- moieties.
  • Solvent Masking : Apply SHELXL’s SQUEEZE to model disordered solvent regions.
  • Validation : Cross-check with CSD (Cambridge Structural Database) entries for bond-length/angle outliers .

Advanced Synthesis Challenges

Q. How can heuristic algorithms improve yield in large-scale synthesis?

  • Answer :
  • Bayesian Optimization : Prioritize reaction parameters (temperature, catalyst loading) using a Gaussian process model.
  • DoE (Design of Experiments) : Apply factorial designs to identify interactions between variables (e.g., solvent polarity vs. reaction time).
  • PAT (Process Analytical Technology) : Use inline FTIR to monitor intermediate formation .

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